

# Gadoquatrane: Application Notes and Protocols for Imaging Inflammatory and Infectious Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Gadoquatrane |           |
| Cat. No.:            | B12659558    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Gadoquatrane** is a next-generation, high-relaxivity, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).[1][2][3] Its unique molecular structure provides a significantly higher T1 relaxivity compared to conventional GBCAs, allowing for a substantial reduction in the administered gadolinium dose without compromising image quality.[1][4] Clinical trials have demonstrated the efficacy and safety of **gadoquatrane** at a dose of 0.04 mmol Gd/kg body weight, which is 60% lower than the standard 0.1 mmol Gd/kg dose for other macrocyclic GBCAs.

The pivotal Phase III QUANTI clinical development program, which included studies on the central nervous system (QUANTI CNS) and other body regions (QUANTI OBR) in both adult and pediatric populations, has shown positive topline results. While detailed results for specific inflammatory and infectious disease applications from the QUANTI OBR study are anticipated, the fundamental properties of **gadoquatrane** make it a promising tool for visualizing and characterizing inflammation and infection. This document provides detailed application notes and proposed protocols for the use of **gadoquatrane** in this context, based on its known characteristics and established methodologies for similar high-relaxivity contrast agents.



### Principle of Action in Inflammatory and Infectious Imaging

Gadolinium-based contrast agents like **gadoquatrane** work by shortening the T1 relaxation time of water protons in their vicinity. In areas of inflammation and infection, there is typically increased vascular permeability and blood flow, leading to the accumulation of the contrast agent in the interstitial space. This accumulation results in a brighter signal on T1-weighted MR images, highlighting the affected tissues.

The high relaxivity of **gadoquatrane** enhances this effect, meaning that a lower concentration of the agent is required to produce a significant T1 shortening and, consequently, robust contrast enhancement. This is particularly advantageous for detecting subtle or early-stage inflammation and for patients requiring multiple contrast-enhanced scans, as it reduces overall gadolinium exposure.

# **Key Physicochemical and Pharmacokinetic Properties**

A comprehensive understanding of **gadoquatrane**'s properties is essential for designing effective imaging protocols.

| Property                                        | Value                                          | Reference |
|-------------------------------------------------|------------------------------------------------|-----------|
| Structure                                       | Macrocyclic, Tetrameric                        |           |
| T1 Relaxivity (in human plasma at 1.41 T, 37°C) | 11.8 mM <sup>-1</sup> s <sup>-1</sup> per Gd   |           |
| Recommended Dose                                | 0.04 mmol Gd/kg body weight                    | -         |
| Protein Binding                                 | Negligible                                     | _         |
| Pharmacokinetics                                | Biphasic elimination, comparable to gadobutrol | _         |
| Excretion                                       | Primarily renal                                | -         |



## Proposed Application: Imaging of Inflammatory Arthritis

Objective: To visualize and assess the extent of synovial inflammation (synovitis) in inflammatory arthritides such as rheumatoid arthritis.

Rationale: The high relaxivity of **gadoquatrane** is expected to provide excellent delineation of inflamed synovial tissue, even at a reduced gadolinium dose. This can aid in early diagnosis, monitoring disease activity, and evaluating treatment response.

Proposed Preclinical Imaging Protocol (Animal Model of Arthritis, e.g., Collagen-Induced Arthritis in Rodents)



| Parameter         | Specification                                                                                                                                                                                                                                                                                                    |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Animal Model      | Collagen-induced arthritis (CIA) in rats or mice                                                                                                                                                                                                                                                                 |
| MRI System        | High-field small-animal MRI scanner (e.g., 7T)                                                                                                                                                                                                                                                                   |
| Coil              | Appropriate volume or surface coil for the joint of interest                                                                                                                                                                                                                                                     |
| Contrast Agent    | Gadoquatrane                                                                                                                                                                                                                                                                                                     |
| Dose              | 0.04 mmol/kg body weight                                                                                                                                                                                                                                                                                         |
| Administration    | Intravenous (e.g., tail vein) bolus injection                                                                                                                                                                                                                                                                    |
| Imaging Sequences | Pre-contrast: T1-weighted spin-echo (SE) or gradient-echo (GRE), T2-weighted fat-suppressed (FS) SE or turbo spin-echo (TSE) Post-contrast: T1-weighted FS SE or GRE, acquired dynamically for the first 5-10 minutes, followed by static high-resolution T1-weighted FS images at 10-15 minutes post-injection. |
| Image Analysis    | - Qualitative assessment of synovial enhancement Quantitative analysis:  Measurement of the rate and degree of signal intensity enhancement in regions of interest (ROIs) placed on the synovium. Calculation of parameters such as the maximum enhancement and the initial rate of enhancement.                 |

### **Proposed Clinical Imaging Protocol (Human Subjects)**



| Parameter         | Specification                                                                                                                                                                                                                                                                                                                                          |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MRI System        | 1.5T or 3T clinical MRI scanner                                                                                                                                                                                                                                                                                                                        |
| Coil              | Dedicated extremity coil for the joint of interest (e.g., wrist, knee)                                                                                                                                                                                                                                                                                 |
| Contrast Agent    | Gadoquatrane                                                                                                                                                                                                                                                                                                                                           |
| Dose              | 0.04 mmol/kg body weight                                                                                                                                                                                                                                                                                                                               |
| Administration    | Intravenous bolus injection followed by a saline flush                                                                                                                                                                                                                                                                                                 |
| Imaging Sequences | Pre-contrast: Coronal and axial T1-weighted SE or GRE, Coronal and axial T2-weighted FS TSE Post-contrast: Axial and coronal T1-weighted FS SE or GRE, acquired 5-10 minutes after contrast administration. Dynamic contrast-enhanced (DCE)-MRI with a T1-weighted GRE sequence can be performed for quantitative assessment of synovial inflammation. |
| Image Analysis    | - Scoring of synovitis using established systems (e.g., OMERACT RAMRIS) Quantitative analysis of DCE-MRI data to derive parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction).                                                                                                               |

### **Proposed Application: Imaging of Myocarditis**

Objective: To detect and characterize myocardial inflammation in patients with suspected myocarditis.

Rationale: Contrast-enhanced MRI is a cornerstone in the diagnosis of myocarditis, based on the Lake Louise Criteria. The high relaxivity of **gadoquatrane** could enhance the detection of myocardial hyperemia (early gadolinium enhancement) and myocardial necrosis/fibrosis (late gadolinium enhancement) at a lower dose.



### **Proposed Clinical Imaging Protocol (Human Subjects)**

| Parameter         | Specification                                                                                                                                                                                                                                                                                                                                                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MRI System        | 1.5T or 3T clinical MRI scanner                                                                                                                                                                                                                                                                                                                                                                                                         |
| Coil              | Phased-array cardiac coil                                                                                                                                                                                                                                                                                                                                                                                                               |
| Contrast Agent    | Gadoquatrane                                                                                                                                                                                                                                                                                                                                                                                                                            |
| Dose              | 0.04 mmol/kg body weight                                                                                                                                                                                                                                                                                                                                                                                                                |
| Administration    | Intravenous bolus injection                                                                                                                                                                                                                                                                                                                                                                                                             |
| Imaging Sequences | Pre-contrast: Cine imaging (SSFP), T2-weighted imaging (e.g., STIR or T2-mapping), T1-mapping Early Gadolinium Enhancement (EGE): T1-weighted imaging within the first 1-3 minutes post-contrast to assess for myocardial hyperemia. Late Gadolinium Enhancement (LGE): T1-weighted inversion recovery or phase-sensitive inversion recovery sequences acquired 10-15 minutes post-contrast to detect myocardial necrosis and fibrosis. |
| Image Analysis    | - Qualitative assessment of EGE and LGE patterns Quantitative analysis of T1 and T2 maps Calculation of the extent of LGE as a percentage of myocardial mass.                                                                                                                                                                                                                                                                           |

### Proposed Application: Imaging of Infectious Diseases

Objective: To localize and characterize deep-seated infections, such as abscesses or osteomyelitis.

Rationale: The accumulation of **gadoquatrane** in areas of infection-induced inflammation and vascular permeability can help in the precise localization of the infectious focus and in differentiating it from surrounding healthy tissue.



**Proposed Preclinical Imaging Protocol (Animal Model of** 

Infection, e.g., Thigh Abscess Model)

| Parameter         | Specification                                                                                                                                                                |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Animal Model      | Bacterial (e.g., S. aureus) induced thigh abscess in rodents                                                                                                                 |
| MRI System        | High-field small-animal MRI scanner (e.g., 7T)                                                                                                                               |
| Coil              | Appropriate volume or surface coil                                                                                                                                           |
| Contrast Agent    | Gadoquatrane                                                                                                                                                                 |
| Dose              | 0.04 mmol/kg body weight                                                                                                                                                     |
| Administration    | Intravenous (e.g., tail vein) bolus injection                                                                                                                                |
| Imaging Sequences | Pre-contrast: T1-weighted SE or GRE, T2-weighted FS TSE Post-contrast: T1-weighted FS SE or GRE, acquired at 5-10 minutes post-injection.                                    |
| Image Analysis    | - Qualitative assessment of rim enhancement around the abscess cavity Measurement of the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of the enhancing rim. |

### **Proposed Clinical Imaging Protocol (Human Subjects)**



| Parameter         | Specification                                                                                                                                                                              |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MRI System        | 1.5T or 3T clinical MRI scanner                                                                                                                                                            |
| Coil              | Appropriate body or surface coil for the region of interest                                                                                                                                |
| Contrast Agent    | Gadoquatrane                                                                                                                                                                               |
| Dose              | 0.04 mmol/kg body weight                                                                                                                                                                   |
| Administration    | Intravenous bolus injection                                                                                                                                                                |
| Imaging Sequences | Pre-contrast: T1-weighted SE or GRE, T2-weighted FS TSE, Diffusion-weighted imaging (DWI) Post-contrast: T1-weighted FS SE or GRE in at least two orthogonal planes.                       |
| Image Analysis    | <ul> <li>Identification of characteristic enhancement patterns (e.g., rim enhancement for abscesses).</li> <li>Correlation with DWI findings to increase diagnostic confidence.</li> </ul> |

### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bayer initiates Phase III studies with investigational contrast agent gadoquatrane -BioSpace [biospace.com]
- 3. bayer.com [bayer.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Gadoquatrane: Application Notes and Protocols for Imaging Inflammatory and Infectious Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#gadoquatrane-for-imaging-inflammatory-and-infectious-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com